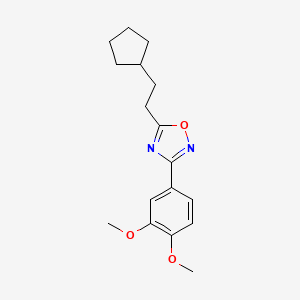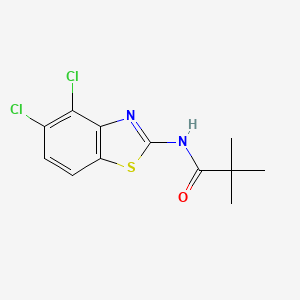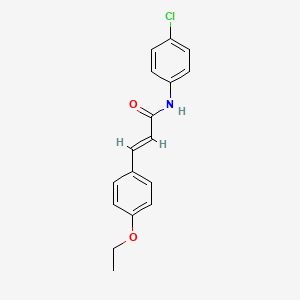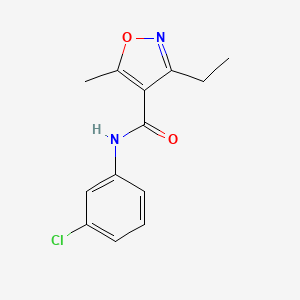
2-(4-chloro-2-methylphenoxy)-N-(2-thienylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-(2-thienylmethyl)acetamide, commonly known as Clopidogrel, is a widely used antiplatelet drug. It is used to prevent blood clots in patients with cardiovascular diseases, such as myocardial infarction, stroke, and peripheral arterial disease. Clopidogrel is an essential drug in the management of these diseases, and its use has been shown to reduce the risk of recurrent cardiovascular events.
作用机制
Clopidogrel works by inhibiting the activation of platelets, which are responsible for the formation of blood clots. It does this by irreversibly binding to the P2Y12 receptor on the surface of platelets, which prevents the activation of the receptor. This, in turn, inhibits the activation of the glycoprotein IIb/IIIa receptor, which is essential for platelet aggregation.
Biochemical and Physiological Effects:
Clopidogrel has several biochemical and physiological effects on the body. It inhibits platelet activation and aggregation, which reduces the risk of blood clots. It also reduces the production of thromboxane A2, which is a potent vasoconstrictor and platelet aggregator. This, in turn, improves blood flow and reduces the risk of cardiovascular events.
实验室实验的优点和局限性
Clopidogrel has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it an ideal tool for studying platelet activation and aggregation. It is also readily available and relatively inexpensive, which makes it accessible to researchers. However, one limitation of using Clopidogrel in lab experiments is that it is an irreversible inhibitor of the P2Y12 receptor, which means that its effects cannot be reversed once it has bound to the receptor.
未来方向
There are several future directions for research on Clopidogrel. One area of interest is the development of new antiplatelet drugs that are more effective and have fewer side effects than Clopidogrel. Another area of interest is the identification of genetic factors that influence the response to Clopidogrel, which could help to personalize treatment for patients. Additionally, there is ongoing research on the use of Clopidogrel in combination with other drugs, such as aspirin, to further reduce the risk of cardiovascular events.
合成方法
Clopidogrel is synthesized through a multi-step process that involves the reaction of several chemical compounds. The synthesis process begins with the reaction of 2-chloroacetamide with 4-chloro-2-methylphenol to form 2-(4-chloro-2-methylphenoxy)acetamide. This intermediate is then reacted with 2-chloromethylthiophene to form the final product, 2-(4-chloro-2-methylphenoxy)-N-(2-thienylmethyl)acetamide.
科学研究应用
Clopidogrel has been extensively studied for its efficacy in preventing blood clots and reducing the risk of cardiovascular events. Numerous clinical trials have demonstrated the effectiveness of Clopidogrel in reducing the incidence of myocardial infarction, stroke, and other cardiovascular events. In addition, Clopidogrel has been shown to be effective in reducing the risk of stent thrombosis in patients undergoing percutaneous coronary intervention.
属性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-7-11(15)4-5-13(10)18-9-14(17)16-8-12-3-2-6-19-12/h2-7H,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMGVCMHIOQSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![cyclohexyl 4-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5833343.png)

![3-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5833367.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5833372.png)

![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5833381.png)
![2-[(3-chloro-4-isopropoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5833387.png)
![N-(2-fluorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B5833402.png)
![2-{[(1-naphthoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5833408.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5833414.png)
![6',7'-dichlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5833426.png)